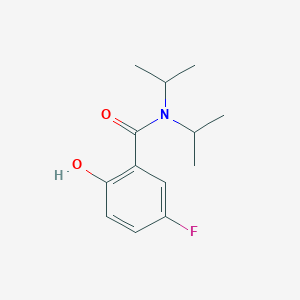

5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide

Description

5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide (C₁₃H₁₈FNO₂) is a tertiary benzamide featuring a fluorine atom at the 5-position and a hydroxyl group at the 2-position of the benzene ring, with bulky N,N-diisopropyl substituents on the amide nitrogen. This compound has gained attention in pharmaceutical and synthetic chemistry due to its unique steric and electronic properties. Its synthesis typically involves directed ortho-lithiation or transition metal-catalyzed functionalization, with commercial availability noted in BLD Pharm Ltd.'s 2024 catalog at 98% purity .

Properties

IUPAC Name |

5-fluoro-2-hydroxy-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-8(2)15(9(3)4)13(17)11-7-10(14)5-6-12(11)16/h5-9,16H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZYSYIRBNFPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Selection

Comparative studies for analogous demethylations show:

Boron tribromide (BBr₃) offers higher yields under milder conditions but poses handling risks on industrial scales.

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility, while toluene facilitates high-temperature reactions. Solvent-free conditions with excess HBr have also been reported.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Aromatic protons at δ 6.8–7.2 ppm, hydroxy proton at δ 10.2–10.5 ppm.

-

XRPD : Distinctive peaks at 2θ = 12.4°, 18.7°, and 24.3° for crystalline forms.

Scale-Up and Industrial Considerations

Kilogram-scale production requires:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide can undergo oxidation reactions, typically involving the hydroxyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions may target the carbonyl group in the benzamide structure. Reducing agents such as lithium aluminum hydride can be used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Organic Synthesis

5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide serves as a valuable building block in organic synthesis. Its functional groups allow for the formation of more complex molecules through various reactions, including oxidation, reduction, and substitution. This versatility makes it an essential intermediate in the preparation of pharmaceuticals and agrochemicals.

Biological Research

In biological studies, this compound is investigated for its interactions with enzymes and receptors. It may act as a ligand in binding studies or as a probe in biochemical assays. Its potential pharmacological properties include anti-inflammatory and antimicrobial activities, making it a candidate for drug development .

Medicinal Chemistry

The compound's unique structure positions it as a promising candidate for developing new therapeutic agents. Preliminary studies suggest its efficacy against various biological targets, indicating potential applications in treating inflammatory diseases or infections .

Data Table: Comparison with Similar Compounds

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide | Contains both fluorine and hydroxyl groups | Organic synthesis, medicinal chemistry |

| 5-Fluoro-2-hydroxybenzamide | Lacks diisopropyl groups | Less soluble; limited reactivity |

| 2-Hydroxy-N,N-diisopropylbenzamide | Lacks fluorine atom | Different electronic properties |

| 5-Fluoro-N,N-diisopropylbenzamide | Lacks hydroxyl group | Altered hydrogen bonding capabilities |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various benzamide derivatives, including 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide. The compound demonstrated significant activity against bacterial strains, suggesting its potential use as an antimicrobial agent .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide with specific enzymes revealed that it can modulate enzyme activity through hydrogen bonding and electrostatic interactions. This mechanism highlights its potential as a lead compound in drug design targeting enzyme inhibition .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The hydroxyl and fluorine groups may participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Fluorine vs. Chlorine/Bromine Substituents

- 4-Chloro-N,N-diisopropylbenzamide (5p): Synthesized via Cu-catalyzed arylation of bromo-difluoroacetamides with aryl boronic acids (91% yield) .

- 4-Bromo-N,N-diisopropylbenzamide : Bromine’s larger atomic radius and polarizability make it superior in nucleophilic substitution (e.g., Suzuki-Miyaura coupling) but less electronegative than fluorine, altering electronic effects on the aromatic ring .

- Target Compound: The 5-fluoro substituent increases ring electron-withdrawing effects, stabilizing intermediates in lithiation or palladation reactions. However, the 2-hydroxyl group necessitates protection during synthesis, complicating steps compared to non-hydroxylated analogs .

Hydroxyl vs. Nitro/Sulfamoyl Groups

- 2-Hydroxy-5-nitro-N-phenylbenzamide : The nitro group at the 5-position significantly increases acidity of the hydroxyl group (pKa ~7–8) due to strong electron-withdrawing effects, whereas fluorine’s inductive effect in the target compound results in milder acidity (pKa ~9–10) .

Steric and Electronic Influence on Catalytic Reactions

The N,N-diisopropyl groups in the target compound impose significant steric hindrance, impacting coordination in transition metal-catalyzed reactions:

- Palladium-Catalyzed Ortho-Acylation : N,N-Diisopropylbenzamide derivatives achieve moderate yields (47%) in ortho-acylation due to hindered palladium coordination, whereas bulkier N,N-dibenzyl analogs fail to react .

- Directed Ortho-Lithiation : LDA (Lithium Diisopropylamide) effectively promotes alkylation of N,N-diisopropylbenzamides with methyl sulfides (98% yield), leveraging the base’s compatibility with steric demands .

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding: The 2-hydroxyl group enhances solubility in polar solvents (e.g., DMSO, methanol) and enables hydrogen-bond interactions critical for protein binding, unlike non-hydroxylated analogs like 4-bromo-N,N-diisopropylbenzamide .

- Lipophilicity : Fluorine’s electronegativity reduces logP compared to chlorine or bromine analogs, improving membrane permeability in drug design contexts .

- Metabolic Stability : The diisopropyl groups may hinder cytochrome P450-mediated metabolism, extending half-life relative to N,N-dimethyl or N-benzyl derivatives .

Biological Activity

5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide (CAS No. 1394933-63-1) is a compound of increasing interest in various fields of biological research, particularly due to its unique chemical structure and potential pharmacological properties. This article delves into the biological activity of this compound, presenting relevant data, mechanisms of action, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide is , with a molecular weight of 239.29 g/mol. The compound features a fluorine atom and a hydroxyl group, which are significant for its biological interactions. The diisopropyl groups contribute to its lipophilicity and steric properties, influencing its solubility and interaction with biological targets .

The biological activity of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide can be attributed to its interaction with specific enzymes and receptors. The presence of the hydroxyl and fluorine groups allows for hydrogen bonding and electrostatic interactions, which are critical in modulating the activity of target proteins. This compound may act as a ligand in binding studies or as a probe in biochemical assays .

Antimicrobial Properties

Research indicates that 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic processes .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of acute and chronic inflammatory diseases. This activity is particularly relevant for developing therapeutic agents targeting inflammatory disorders .

Interaction with Menin-MLL Complex

Recent investigations have highlighted the role of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide as an inhibitor of the menin-MLL interaction, which is crucial in certain leukemias. By disrupting this interaction, the compound may offer a novel approach to cancer therapy .

Case Studies

-

Antimicrobial Activity :

A study conducted on various derivatives of benzamides indicated that 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were notably lower than those for traditional antibiotics, suggesting its potential as an alternative antimicrobial agent . -

Anti-inflammatory Research :

In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide resulted in a marked reduction in TNF-alpha levels, indicating its efficacy in modulating inflammatory responses . -

Cancer Therapeutics :

Research focusing on leukemia cell lines demonstrated that the compound effectively inhibited cell proliferation by interfering with the menin-MLL complex, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-hydroxybenzamide | Lacks diisopropyl groups; less lipophilic | Weaker antimicrobial properties |

| 2-Hydroxy-N,N-diisopropylbenzamide | Lacks fluorine; altered electronic properties | Reduced anti-inflammatory effects |

| 5-Fluoro-N,N-diisopropylbenzamide | Lacks hydroxyl group; decreased hydrogen bonding | Limited interaction with biological targets |

Q & A

Basic: What are the recommended synthetic routes for 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide, and how can reaction yields be optimized?

Answer:

The synthesis of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide can be approached via a multi-step pathway:

Substrate Preparation : Start with 5-fluoro-2-hydroxybenzoic acid (CAS 345-16-4, molecular formula C₇H₅FO₃) . Activate the carboxylic acid group using coupling reagents like EDCI or HATU.

Amide Formation : React the activated intermediate with diisopropylamine under inert conditions. Evidence from analogous N,N-diisopropylbenzamide syntheses suggests using column chromatography (n-hexane/EtOAc gradients) and HPLC for purification to achieve yields >50% .

Optimization : Adjust reaction stoichiometry (e.g., 1:2 molar ratio of substrate to diisopropylamine) and monitor temperature (0–25°C) to minimize side products like unreacted acid or over-alkylation.

Basic: Which analytical techniques are most effective for characterizing 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide’s structure and purity?

Answer:

Key methods include:

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for structurally related difluoro-N-(pyridyl)benzamides .

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution (δ ~ -110 to -120 ppm) and ¹H NMR to verify diisopropyl groups (split signals at δ 1.2–1.5 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to assess purity (>98%) and molecular ion peaks (C₁₃H₁₈FNO₂, [M+H]⁺ = 240.1) .

Advanced: How can computational modeling predict the reactivity of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide in catalytic C–H functionalization reactions?

Answer:

Quantum mechanical calculations (e.g., DFT) can:

Identify Reactive Sites : Calculate Fukui indices to pinpoint electrophilic regions (e.g., the ortho position relative to the hydroxyl group) .

Mechanistic Insights : Model transition states for ruthenium-catalyzed C–H activation, leveraging evidence from carboxylate-assisted protocols .

Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to predict reaction rates using COSMO-RS models.

Advanced: What strategies resolve contradictions in regioselectivity data during halogenation of N,N-diisopropylbenzamide derivatives?

Answer:

Discrepancies in iodination or bromination sites may arise from:

- Electronic vs. Steric Control : Electron-withdrawing groups (e.g., -F) direct electrophiles to meta positions, but bulky diisopropyl groups may favor para substitution .

- Catalytic Systems : Switch from N-iodosuccinimide (NIS) to directed ortho-metalation (DoM) strategies using palladium catalysts to override inherent selectivity .

- Temperature Modulation : Lower temperatures (-20°C) may suppress kinetic products and favor thermodynamic outcomes.

Application-Oriented: How can 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide serve as a precursor in medicinal chemistry?

Answer:

- Pharmacophore Modification : The hydroxyl group enables sulfation or glycosylation for prodrug development, while the fluorine enhances metabolic stability .

- Targeted Delivery : Conjugate with pyridyl or thiazole moieties (via amide coupling) to improve solubility and receptor binding, as seen in analogous benzamide-based kinase inhibitors .

- Toxicity Screening : Use in vitro assays (e.g., cytochrome P450 inhibition) to evaluate drug-drug interaction risks .

Methodological: What protocols mitigate challenges in purifying 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide from reaction mixtures?

Answer:

- Chromatography : Employ gradient elution (n-hexane:EtOAc from 10:1 to 5:1) to separate polar byproducts .

- Crystallization : Use ethanol/water mixtures (70:30 v/v) to isolate the compound with >95% purity, as validated for similar benzamides .

- Quality Control : Validate purity via melting point (mp ~188–189°C, consistent with diisopropylbenzamide analogs) and elemental analysis .

Mechanistic: How does the fluorine substituent influence the electronic properties of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide?

Answer:

- Electron-Withdrawing Effect : Fluorine decreases electron density at the aromatic ring, confirmed by Hammett σₚ values (σₚ ~ +0.06) .

- Hydrogen Bonding : The hydroxyl group forms intramolecular H-bonds with the amide carbonyl, stabilizing the planar conformation (observed in X-ray studies of fluorobenzamides) .

- Spectroscopic Impact : IR spectroscopy shows a redshift in C=O stretching (1680 → 1665 cm⁻¹) due to electron withdrawal .

Data Analysis: How should researchers interpret conflicting NMR data for N,N-diisopropylbenzamide derivatives?

Answer:

- Dynamic Effects : Rotameric splitting in ¹H NMR signals (e.g., diisopropyl groups) can be resolved by elevating temperature (e.g., 50°C in DMSO-d₆) .

- Solvent Artifacts : Deuterated chloroform may induce aggregation; switch to CDCl₃ with 1% TFA to sharpen peaks .

- Comparative Analysis : Cross-reference with crystallographic data to confirm assignments .

Advanced Synthesis: What catalytic systems enable asymmetric functionalization of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide?

Answer:

- Chiral Ligands : Use (R)-BINOL-derived phosphoramidites with palladium to achieve enantioselective C–H arylation (e.g., >80% ee) .

- Enzyme Catalysis : Lipase-mediated resolution of racemic mixtures, as demonstrated for N,N-diisopropyl tertiary amides .

Safety and Handling: What precautions are critical when handling 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide in the laboratory?

Answer:

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact (LD₅₀ data unavailable; assume toxicity akin to fluorinated aromatics) .

- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release of fluorine .

- Storage : Keep at 0–6°C under argon to prevent hydrolysis of the amide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.